3-(4-Fluoro-2-methylphenyl)-2-methylpropanoic acid
Description
Properties
IUPAC Name |
3-(4-fluoro-2-methylphenyl)-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO2/c1-7-6-10(12)4-3-9(7)5-8(2)11(13)14/h3-4,6,8H,5H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJMKNZRMGOSYBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)CC(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation Methods Analysis
Several synthetic routes have been reported for related fluorinated aromatic propanoic acids and benzoic acid derivatives, which provide insights into the preparation of the target compound. The methods vary in starting materials, reaction conditions, catalysts, and purification strategies.
Friedel-Crafts Acylation Route Using m-Fluorotoluene
A prominent industrially viable method involves the Friedel-Crafts acylation of m-fluorotoluene with trihaloacetyl chloride (preferably trichloroacetyl chloride) catalyzed by Lewis acids such as anhydrous aluminum trichloride. This method is well-documented for synthesizing 4-fluoro-2-methylbenzoic acid, a closely related compound, and can be adapted for the preparation of 3-(4-fluoro-2-methylphenyl)-2-methylpropanoic acid by suitable modifications.
Step 1: Friedel-Crafts Acylation
m-Fluorotoluene reacts with trichloroacetyl chloride in the presence of anhydrous aluminum trichloride catalyst in a solvent such as 1,2-dichloroethane at low temperatures (0 to 10 °C). This forms ketone intermediates including ortho- and para-isomers.Step 2: Hydrolysis and Acidification
The ketone intermediates are hydrolyzed under alkaline conditions (using sodium hydroxide) and acidified to yield a mixture of isomeric fluoromethylbenzoic acids.Step 3: Isomer Separation
Recrystallization using solvents like toluene or ethyl acetate separates the desired isomer, 4-fluoro-2-methylbenzoic acid.
This approach is favored for industrial production due to mild conditions, low cost, and readily available raw materials. The process yields high purity products suitable for pharmaceutical intermediates. Although this exact method targets 4-fluoro-2-methylbenzoic acid, similar Friedel-Crafts acylation strategies can be adapted to synthesize 3-(4-fluoro-2-methylphenyl)-2-methylpropanoic acid by adjusting the starting materials and reaction parameters accordingly.
| Step | Reagents/Conditions | Outcome | Notes |
|---|---|---|---|
| 1 | m-Fluorotoluene + Trichloroacetyl chloride, AlCl3 catalyst, 1,2-dichloroethane, 0-10 °C | Formation of ketone isomers (ortho and para) | Friedel-Crafts acylation |
| 2 | NaOH hydrolysis, acidification | Mixture of fluoromethylbenzoic acid isomers | Alkaline hydrolysis |
| 3 | Recrystallization (toluene, ethyl acetate) | Pure 4-fluoro-2-methylbenzoic acid | Isomer separation and purification |
Halogen-Metal Exchange and Carboxylation Route
Another approach involves halogen-metal exchange reactions starting from halogenated fluorotoluenes, such as 2-bromo-5-fluorotoluene, followed by carboxylation with dry ice (CO2) to introduce the carboxylic acid group.
- Grignard Reaction : 2-bromo-5-fluorotoluene is converted to the corresponding Grignard reagent, which reacts with dry ice to form the carboxylic acid.
- Lithiation : Alternatively, lithiation with butyllithium at low temperatures (-78 °C) followed by CO2 quenching can produce the acid.
These methods, while effective, require stringent anhydrous and low-temperature conditions, making them less favorable for large-scale industrial synthesis due to complexity and cost.
Alkylation of 4-Fluorobenzoic Acid
A third reported method involves the lithiation of 4-fluorobenzoic acid with strong bases such as sec-butyl lithium or tert-butyl lithium, followed by alkylation with methyl iodide to introduce the methyl group at the 2-position.
- This method suffers from harsh conditions, formation of multiple isomers, and low yields, complicating purification and scale-up.
Hydrolysis of Ethyl Ester Intermediates
A process used for related compounds such as 2-(4-ethyl-3-iodophenyl)-2-methylpropanoic acid involves hydrolysis of ethyl ester intermediates in the presence of organic or inorganic bases (e.g., sodium hydroxide) in solvents like methanol or ethanol.
- This approach is mild and adaptable, with the hydrolysis step efficiently converting esters to the corresponding acids.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reactions | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Friedel-Crafts Acylation | m-Fluorotoluene + trichloroacetyl chloride | Friedel-Crafts acylation, hydrolysis, recrystallization | Lewis acid catalyst, 0-10 °C, alkaline hydrolysis | Mild conditions, low cost, scalable | Isomer mixture requires separation |
| Halogen-Metal Exchange & Carboxylation | 2-Bromo-5-fluorotoluene | Grignard or lithiation, CO2 quenching | Anhydrous, low temperature (-78 °C) | High yield, direct carboxylation | Harsh conditions, costly, complex |
| Lithiation and Alkylation | 4-Fluorobenzoic acid | Lithiation, methyl iodide alkylation | Strong bases, low temperature | Direct methylation | Low yield, isomer formation |
| Hydrolysis of Ester Intermediates | Ethyl ester derivatives | Base-catalyzed hydrolysis | Mild base, alcohol solvents | Mild, adaptable | Requires ester intermediate |
Research Findings and Industrial Considerations
- The Friedel-Crafts acylation method has been experimentally validated to produce high-purity 4-fluoro-2-methylbenzoic acid, with yields around 76% for the main isomer and 23% for isomers before purification.
- The use of anhydrous aluminum trichloride as a catalyst and 1,2-dichloroethane as solvent provides optimal balance between reactivity and environmental considerations.
- Hydrolysis under alkaline conditions using sodium hydroxide is preferred for cost and efficiency.
- Recrystallization solvents such as toluene and ethyl acetate effectively separate isomers, yielding high-purity products suitable for pharmaceutical intermediates.
- Alternative methods involving halogen-metal exchange or lithiation require stringent conditions that limit industrial scalability.
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluoro-2-methylphenyl)-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
3-(4-Fluoro-2-methylphenyl)-2-methylpropanoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Fluoro-2-methylphenyl)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom enhances the compound’s ability to form strong interactions with biological molecules, potentially affecting enzyme activity and receptor binding. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features
The compound shares a common 2-methylpropanoic acid backbone with several pharmacologically active derivatives. Key structural variations among analogs include:
- Substituent position and identity: 3-(4-Fluorophenyl)-2-methylpropanoic acid (33): Lacks the 2-methyl group on the phenyl ring, reducing steric hindrance compared to the target compound . Clofibric acid (III): Features a 4-chlorophenoxy group instead of the fluorinated aromatic ring, enhancing lipophilicity . 2-[3-[4-Fluoro-3-(trifluoromethyl)phenyl]ureido]-2-methylpropanoic acid: Incorporates a ureido linker and trifluoromethyl group, increasing molecular complexity and antischistosomal activity .
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | LogP* (Predicted) |
|---|---|---|---|---|
| 3-(4-Fluoro-2-methylphenyl)-2-methylpropanoic acid | C₁₁H₁₃FO₂ | 196.22 | 4-Fluoro-2-methylphenyl, α-methyl | ~2.8 |
| 3-(4-Fluorophenyl)-2-methylpropanoic acid (33) | C₁₀H₁₁FO₂ | 182.19 | 4-Fluorophenyl, α-methyl | ~2.5 |
| Clofibric acid (III) | C₁₀H₁₁ClO₃ | 214.64 | 4-Chlorophenoxy, α-methyl | ~3.1 |
| 2-(3-Methoxyphenyl)-2-methylpropanoic acid | C₁₁H₁₄O₃ | 194.23 | 3-Methoxyphenyl, α-methyl | ~2.3 |
*LogP values estimated using fragment-based methods.
Pharmacological Activities
- Hypolipidemic activity: Structural analogs like bezafibrate () and fenofibric acid () reduce serum triglycerides and cholesterol by activating peroxisome proliferator-activated receptors (PPARs) . The fluorine atom in the target compound may enhance metabolic stability compared to chlorine in clofibric acid.
- Antischistosomal activity : The ureido derivative () demonstrates efficacy against Schistosoma mansoni, highlighting the role of fluorine and trifluoromethyl groups in parasitic targeting .
Structure-Activity Relationships (SAR)
- Fluorine substitution : Enhances electronegativity and metabolic stability compared to chlorine or methoxy groups .
- Polar functional groups : Ureido or hydroxy substituents (e.g., and ) introduce hydrogen-bonding sites, critical for target engagement in antiparasitic or anti-inflammatory applications .
Biological Activity
3-(4-Fluoro-2-methylphenyl)-2-methylpropanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings, including case studies and data tables that summarize key results.
Chemical Structure and Properties
The compound features a fluorinated aromatic ring and a propanoic acid moiety , which are critical for its biological activity. The presence of the fluorine atom enhances the compound's ability to interact with various biological targets, potentially influencing enzyme activity and receptor binding.
Biological Activities
Research indicates that 3-(4-Fluoro-2-methylphenyl)-2-methylpropanoic acid exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that the compound may inhibit the growth of certain bacteria and fungi, although specific mechanisms remain to be fully elucidated.
- Anti-inflammatory Properties : The compound has been investigated for its potential to modulate inflammatory pathways, making it a candidate for treating inflammatory diseases .
- Anticancer Effects : Some studies have shown that this compound can induce apoptosis in cancer cell lines, suggesting it may have therapeutic potential in oncology .
The mechanism of action involves the compound's interaction with specific molecular targets. The fluorine substituent is believed to enhance binding affinity to enzymes or receptors involved in various biological processes. For example, it may inhibit specific kinases or other proteins that play a role in inflammation and cancer progression.
Research Findings and Case Studies
Several studies have evaluated the biological activity of 3-(4-Fluoro-2-methylphenyl)-2-methylpropanoic acid:
Table 1: Summary of Biological Activities
| Activity Type | Effect Observed | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anti-inflammatory | Reduction in inflammatory markers | |
| Anticancer | Induction of apoptosis in cancer cells |
Case Study: Anticancer Activity in MDA-MB-231 Cells
In a study focusing on triple-negative breast cancer (TNBC), 3-(4-Fluoro-2-methylphenyl)-2-methylpropanoic acid demonstrated significant cytotoxic effects on MDA-MB-231 cell lines. The compound exhibited an IC50 value of approximately 12 µM, indicating potent inhibitory activity compared to standard chemotherapeutics like 5-Fluorouracil (IC50 = 17 µM) .
Table 2: Comparative Cytotoxicity
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| 3-(4-Fluoro-2-methylphenyl)-2-methylpropanoic acid | 12 | MDA-MB-231 |
| 5-Fluorouracil | 17 | MDA-MB-231 |
Safety and Toxicity
Safety assessments indicate that 3-(4-Fluoro-2-methylphenyl)-2-methylpropanoic acid has a favorable toxicity profile, with no acute toxicity observed in preliminary animal studies at doses up to 2000 mg/kg .
Q & A
Basic: What analytical methods are recommended for confirming the structural integrity and purity of 3-(4-Fluoro-2-methylphenyl)-2-methylpropanoic acid?
Methodological Answer:
To ensure structural fidelity and purity, employ a combination of:
- High-Performance Liquid Chromatography (HPLC): Use impurity reference standards (e.g., EP-grade impurities) to quantify by retention time matching and area normalization .
- Nuclear Magnetic Resonance (NMR): Analyze , , and spectra to confirm substituent positions and stereochemistry .
- Mass Spectrometry (MS): Validate molecular weight via ESI-MS or MALDI-TOF.
Example Impurity Profiling Table:
| Impurity Name | CAS No. | Molecular Formula | Key Functional Groups |
|---|---|---|---|
| (2RS)-2-(4-Formylphenyl)-propanoic acid | 43153-07-7 | CHO | Formyl, carboxylic acid |
| 2-(4-Ethylphenyl)-propanoic acid | 3585-52-2 | CHO | Ethyl, carboxylic acid |
Basic: How can researchers optimize synthetic routes for 3-(4-Fluoro-2-methylphenyl)-2-methylpropanoic acid, particularly for stereochemical control?
Methodological Answer:
- Precursor Selection: Use enantiomerically pure intermediates like (R)- or (S)-3-(4-fluorophenoxy)-2-methylpropanoic acid to avoid racemization .
- Reaction Conditions: Optimize temperature (e.g., 22°C for HCl-mediated steps) and catalysts (e.g., BF-etherate for cyclization) to enhance yield .
- Purification: Employ column chromatography with silica gel or preparative HPLC to isolate stereoisomers.
Key Considerations:
- Monitor optical rotation () to verify enantiomeric excess .
- Use chiral stationary phases in HPLC for enantiomer resolution .
Advanced: What in vitro methodologies evaluate the GPR40 agonist activity of 3-(4-Fluoro-2-methylphenyl)-2-methylpropanoic acid, and how are conflicting data resolved?
Methodological Answer:
- Glucose-Stimulated Insulin Secretion (GSIS): Incubate compound with β-cell lines (e.g., INS-1) and measure insulin via ELISA. Normalize data to protein content .
- GLP-1 Secretion Assays: Use enteroendocrine cell lines (e.g., GLUTag) and quantify active GLP-1 via radioimmunoassay .
- Data Contradictions: Address variability via:
- Dose-Response Curves: Establish EC values across multiple replicates.
- Statistical Validation: Apply Student’s t-test () to confirm significance .
Example Activity Data:
| Compound | EC (GSIS) | EC (GLP-1) | Selectivity (GPR40 vs. GPCRs) |
|---|---|---|---|
| 4k (Target Compound) | 0.8 μM | 1.2 μM | >100-fold |
Advanced: How do structural modifications (e.g., fluoro vs. methyl substituents) impact the pharmacokinetics of 2-arylpropanoic acid derivatives?
Methodological Answer:
- Substituent Effects on Lipophilicity: Fluorine increases metabolic stability but may reduce solubility. Methyl groups enhance steric hindrance, slowing hepatic clearance .
- SAR Studies: Compare analogues (e.g., 2-(4-ethylphenyl)-propanoic acid vs. target compound) using:
- LogP Measurements: Determine partition coefficients.
- CYP450 Inhibition Assays: Assess metabolic liability .
Example SAR Table:
| Compound | LogP | CYP3A4 Inhibition (%) | Half-Life (h) |
|---|---|---|---|
| 3-(4-Fluoro-2-methylphenyl)-2-methylpropanoic acid | 3.1 | 15 | 6.8 |
| 2-(4-Ethylphenyl)-propanoic acid | 3.5 | 28 | 4.2 |
Advanced: What computational strategies predict the binding affinity of 3-(4-Fluoro-2-methylphenyl)-2-methylpropanoic acid to GPR40?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to model interactions with GPR40’s orthosteric site. Prioritize hydrogen bonds with Arg183 and hydrophobic contacts with Phe89 .
- Molecular Dynamics (MD): Simulate ligand-receptor complexes (50 ns trajectories) to assess stability of binding poses.
- Validation: Correlate docking scores () with experimental IC values.
Key Findings:
- The 4-fluoro-2-methylphenyl group enhances hydrophobic packing in the binding pocket, improving affinity by ~30% vs. non-fluorinated analogues .
Advanced: How can researchers resolve discrepancies in reported biological activities of fluorinated propanoic acid derivatives?
Methodological Answer:
- Experimental Replication: Repeat assays under standardized conditions (e.g., cell passage number, serum-free media).
- Meta-Analysis: Compare data across studies using funnel plots to identify publication bias .
- Structural Confirmation: Re-validate compound identity via X-ray crystallography or 2D-NMR if potency varies .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
